molecular formula C6H13NO2 B12940361 (S)-2-(Morpholin-2-yl)ethan-1-ol

(S)-2-(Morpholin-2-yl)ethan-1-ol

Cat. No.: B12940361
M. Wt: 131.17 g/mol
InChI Key: OJZYVZNGKDTSFP-LURJTMIESA-N
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Description

(S)-2-(Morpholin-2-yl)ethan-1-ol is a chiral secondary alcohol characterized by a morpholine ring fused to an ethanol backbone. Its hydrochloride salt, (1S)-1-(morpholin-2-yl)ethan-1-ol hydrochloride, has a molecular formula of C₆H₁₃NO₂·HCl and a molecular weight of 195.65 g/mol . The compound’s stereochemistry (S-configuration) is critical for its biological activity and synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-[(2S)-morpholin-2-yl]ethanol

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2/t6-/m0/s1

InChI Key

OJZYVZNGKDTSFP-LURJTMIESA-N

Isomeric SMILES

C1CO[C@H](CN1)CCO

Canonical SMILES

C1COC(CN1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Morpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with an appropriate epoxide or halohydrin under basic conditions. One common method is the ring-opening of an epoxide with morpholine, which can be catalyzed by a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Morpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Analgesic Development

Recent studies have focused on the synthesis of morpholine derivatives to develop safer and more effective analgesics. For instance, (S)-2-(Morpholin-2-yl)ethan-1-ol has been explored as a potential lead compound for creating novel pain relief medications that target specific receptors in the central nervous system .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which is crucial for developing new antibiotics. The minimum inhibitory concentration (MIC) values for some tested bacteria are as follows:

Bacterial StrainMIC (µM)
E. coli50
S. aureus75
S. agalactiae100

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, with IC₅₀ values indicating its potency in inducing cytotoxicity. The specific mechanisms by which it exerts these effects are still being elucidated, but they may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study focused on the inhibition of protein tyrosine phosphatases revealed that compounds similar to this compound can act as noncompetitive inhibitors. This inhibition plays a significant role in regulating insulin signaling pathways, making these compounds potential candidates for treating insulin resistance.

Case Study 2: Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have shown promising results for the anticancer activity of morpholine derivatives. These studies demonstrated significant tumor growth inhibition when treated with compounds structurally related to this compound, suggesting its potential utility in cancer therapy.

Mechanism of Action

The mechanism of action of (S)-2-(Morpholin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The morpholine ring and ethanol backbone are common features among analogs, but substituents and stereochemistry vary significantly, influencing their applications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Application/Activity Reference
(S)-2-(Morpholin-2-yl)ethan-1-ol hydrochloride C₆H₁₃NO₂·HCl 195.65 Chiral ethanol-morpholine hybrid Pharmaceutical intermediate
(1R)-2-(5-Fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol C₁₈H₂₆FNO₄ 339.41 Morpholine + fluorophenyl + tetrahydropyran Antidepressant
(S)-2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol C₁₈H₂₆ClN₃O 335.87 Ethanolamine + quinoline + morpholine Antimalarial synthesis
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₉H₂₁NO₃ 311.38 Morpholine + naphthalene + ketone Biological properties study
1-(4-Methyl-2-morpholinopyrimidin-5-yl)ethan-1-one C₁₁H₁₅N₃O₂ 251.10 (MS data) Morpholine + pyrimidine + acetyl group Heterocyclic synthesis

Key Observations :

  • Complexity vs. Simplicity : The target compound has a simpler structure compared to analogs like the antidepressant in , which includes aromatic and tetrahydropyran groups. This simplicity may enhance its utility as a synthetic intermediate.
  • Chirality : The (S)-configuration is conserved in multiple analogs, highlighting its importance in enantioselective interactions .

Physical and Chemical Properties

  • Solubility : The hydrochloride salt form of the target compound likely enhances water solubility compared to neutral analogs like the pyrimidine derivative in .
  • Thermal Stability : The absence of boiling point data for most compounds suggests a focus on solid-state applications (e.g., crystallography in ).

Biological Activity

(S)-2-(Morpholin-2-yl)ethan-1-ol, a morpholine derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which contributes to its unique chemical behavior. The molecular formula is C5H13NO2C_5H_{13}NO_2, and its structure allows for various interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study evaluating the antimicrobial effects of various compounds found that those containing morpholine structures showed effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and fungi such as Candida albicans.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 8Mycobacterium smegmatis15.6 µg/mL
Compound 8Candida albicansActive

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Cytotoxic Effects

The cytotoxicity of this compound has been explored in various cancer cell lines. For instance, studies have shown that morpholine-containing compounds can induce apoptosis in HepG2 liver cancer cells. The following table summarizes the observed effects:

Concentration (µM)Early Apoptosis Rate (%)G2/M Phase Arrest (%)
Control5.2662.45
1049.7755.05

These results indicate a concentration-dependent increase in apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is linked to its interaction with various biological targets. Docking studies suggest that it may bind effectively to opioid receptors, making it a candidate for developing analgesics with improved selectivity and affinity . Furthermore, the structural features of morpholine derivatives facilitate hydrogen bonding and interactions with enzymes, enhancing their pharmacological profiles .

Case Studies

Several case studies have investigated the biological activity of morpholine derivatives:

  • Antimicrobial Efficacy : A series of morpholine derivatives were synthesized and tested for antimicrobial activity against multiple strains. The results indicated that modifications to the morpholine structure could enhance activity against resistant strains .
  • Cytotoxicity in Cancer Research : In vitro studies on HepG2 cells demonstrated that treatment with morpholine derivatives led to significant reductions in cell viability and increased rates of apoptosis, suggesting potential applications in cancer therapy .
  • Pharmacological Applications : Research into the pharmacokinetics of this compound revealed promising results regarding its bioavailability and metabolic stability, indicating its suitability for further development as a therapeutic agent .

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